REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8](=[O:12])[NH:7][C:6]=2[CH:5]=[C:4]([CH2:13][OH:14])[CH:3]=1.C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8](=[O:12])[NH:7][C:6]=2[CH:5]=[C:4]([CH:13]=[O:14])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=2NC(COC21)=O)CO
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The celite cake was washed with dichloromethane (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a dark oil
|
Type
|
FILTRATION
|
Details
|
This solution was then filtered through SiO2
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove final traces of the TPAP catalyst
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |